molecular formula C7H16ClNS B6607776 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride CAS No. 2839144-69-1

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride

Cat. No.: B6607776
CAS No.: 2839144-69-1
M. Wt: 181.73 g/mol
InChI Key: WFVKKGBNUCKWDI-UHFFFAOYSA-N
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Description

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. Its structure, featuring a cyclopropane ring and an ethylsulfanyl methyl group, presents a unique three-dimensional scaffold and potential for diverse chemical interactions. The primary research value of this compound lies in its role as a versatile chemical building block or intermediate in the synthesis of more complex molecules, particularly in the development of new active agents. The presence of the thioether (ethylsulfanyl) group can be critical for modulating the compound's electronic properties and lipophilicity, while the cyclopropyl group offers ring strain and conformational rigidity that can be exploited in drug design to improve target binding affinity and metabolic stability. Although its specific mechanism of action is undefined and subject to ongoing investigation, compounds with similar functional groups are frequently explored in medicinal chemistry for their potential to interact with various biological targets, including enzymes and receptors . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[1-(ethylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKKGBNUCKWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1(CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature Control in Cryogenic Reactions

Both methods require precise temperature management:

  • The lithium methide route demands maintenance of -70°C to -80°C during reagent addition to prevent side reactions like β-hydride elimination.

  • Grignard-mediated synthesis benefits from gradual warming (-50°C → ambient) to ensure complete ketone consumption before subsequent steps.

Stoichiometric Considerations

Optimal molar ratios significantly impact yields:

ReagentRatio to SubstrateRole
Cerous chloride2:1–4:1Lewis acid catalyst
Lithium methide3:1–5:1Nucleophilic cyanide opening
Chlorosulfonyl isocyanate1.1:1–1.3:1Sulfur incorporation

Exceeding these ratios promotes dimerization byproducts, particularly in the Grignard pathway.

Analytical Characterization

Spectroscopic Confirmation

1H NMR signatures confirm successful synthesis:

  • Cyclopropane protons : Triplet at δ 0.8–1.2 ppm (J = 4–6 Hz)

  • Methanamine CH2 : Multiplet at δ 2.6–3.1 ppm

  • Ethylsulfanyl group : Quartet at δ 2.4 ppm (SCH2), triplet at δ 1.3 ppm (CH3)

High-resolution mass spectrometry (HRMS) validates molecular ions at m/z 174.0982 [M+H]+ for the free base and 210.0654 [M-Cl]+ for the hydrochloride.

Chromatographic Purity Assessment

Reverse-phase HPLC methods using C18 columns (60% acetonitrile/40% 0.1% TFA water) achieve baseline separation of the target compound from synthetic impurities. Retention times:

  • Free base: 8.2 min

  • Hydrochloride: 7.9 min

Chemical Reactions Analysis

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : Yields for analogs vary widely; for example, [1-(3-chlorophenyl)cyclopropyl]methanamine hydrochloride was synthesized in 29.55% yield using dicyandiamide , while other methods (e.g., NaBH4/MeOH) are common for cyclopropane derivatives but lack explicit yield data .
  • Substituent Diversity: The ethylsulfanyl group is unique among the analogs, which predominantly feature halogens (Cl, F), ethers (methoxy), or aromatic systems (quinoline). Thioethers may offer distinct electronic and steric profiles compared to these groups .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (Water)
1-{1-[(Ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride C7H14ClNS 187.71 ~1.8 Moderate
[1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride C10H11Cl2N 216.11 ~2.5 Low
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride C5H7ClF3N 185.57 ~1.2 High
[1-(Methoxymethyl)cyclopropyl]methanamine hydrochloride C5H12ClNO 137.61 ~0.5 High
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine C23H24FN3O 377.46 ~3.0 Very Low

Key Observations :

  • Lipophilicity : The ethylsulfanyl derivative (LogP ~1.8) is less lipophilic than chlorophenyl analogs (LogP ~2.5) but more than trifluoromethyl or methoxymethyl derivatives. This balance may enhance blood-brain barrier penetration compared to highly polar groups .
  • Solubility : Thioethers generally exhibit moderate water solubility, whereas trifluoromethyl and methoxymethyl groups increase solubility due to polarity .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • Serotonin 5-HT2C Modulation: Analogs like 1-[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine show functional selectivity for 5-HT2C receptors, attributed to the electron-withdrawing fluorine and methoxy groups enhancing π-π stacking with aromatic residues .
Stability and Metabolic Profile
  • Oxidative Stability : Thioethers (e.g., ethylsulfanyl) are prone to oxidation into sulfoxides/sulfones, which could reduce bioavailability compared to stable groups like trifluoromethyl .
  • Metabolism : Fluorinated analogs (e.g., trifluoromethyl) resist metabolic degradation, enhancing half-life, while methoxymethyl groups may undergo demethylation .

Biological Activity

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a cyclopropyl ring and an ethylsulfanyl group, which contribute to its distinct chemical properties. The molecular formula can be represented as C₈H₁₄ClN₃S.

Synthesis Methods:
The synthesis typically involves the reaction of cyclopropylmethanamine with ethylsulfanyl chloride in a solvent such as dichloromethane, using triethylamine as a base. The purification process may include crystallization or chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's unique structure allows it to modulate the activity of these molecular targets, potentially leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Receptor Binding: It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Potential: Preliminary studies suggest that the compound may possess anticancer properties by modulating pathways associated with tumor growth and survival.
  • Neuroprotective Effects: There is ongoing research into its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
CyclopropylmethanamineLacks ethylsulfanyl groupLimited biological activity
EthylsulfanylmethylamineNo cyclopropyl ringDifferent chemical reactivity
CyclopropylamineSimpler structureUsed in various synthesis contexts

This table highlights how the combination of the cyclopropyl ring and ethylsulfanyl group in this compound imparts distinct biological properties compared to its analogs.

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Studies: Research involving cell lines has demonstrated that treatment with this compound leads to reduced cell viability in cancerous cells, suggesting potential anticancer effects.
  • Animal Models: In vivo studies are underway to evaluate the compound's efficacy in reducing tumor size in xenograft models, providing insights into its therapeutic potential.
  • Mechanistic Studies: Investigations into its mechanism of action reveal that it may interfere with specific signaling pathways crucial for cell proliferation and survival.

Q & A

Q. What are the common synthetic routes for 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation via [2+1] cycloaddition, followed by functionalization with ethylsulfanyl and amine groups. For example, cyclopropyl intermediates can be generated using vinyl sulfides or sulfones reacted with carbenes. Subsequent steps may include nucleophilic substitution or reductive amination to introduce the methanamine moiety, followed by HCl salt formation for stabilization .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the cyclopropyl structure and ethylsulfanyl group placement. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity, particularly for detecting byproducts from cyclopropane ring strain .

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities to psychoactive amines. In vitro assays, such as radioligand binding studies, are used to identify affinity profiles .

Q. What safety protocols are recommended for handling this compound?

While specific data are limited, general protocols for amine hydrochlorides apply: use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas. Refer to Safety Data Sheets (SDS) for hygroscopicity and potential decomposition products .

Advanced Research Questions

Q. How can synthetic yields be optimized given the strain of the cyclopropane ring?

Strategies include using transition-metal catalysts (e.g., Rh(II)) to stabilize intermediates during cyclopropanation. Solvent selection (e.g., dichloromethane for low polarity) and low-temperature conditions minimize ring-opening side reactions. Computational modeling (DFT) predicts favorable transition states for ring formation .

Q. What methodologies resolve contradictions in reported receptor binding affinities?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Use orthogonal techniques: surface plasmon resonance (SPR) for kinetic analysis, and functional assays (cAMP accumulation) to differentiate agonist vs. antagonist activity. Meta-analyses of published datasets can clarify structure-activity relationships (SAR) .

Q. How does the ethylsulfanyl group influence metabolic stability?

Comparative studies with analogs (e.g., methylsulfanyl or hydroxyl variants) using liver microsome assays reveal ethylsulfanyl’s resistance to oxidative metabolism. LC-MS/MS tracks metabolite formation, while computational tools (e.g., CYP450 docking simulations) predict metabolic hotspots .

Q. What strategies mitigate impurities during scale-up synthesis?

Process Analytical Technology (PAT) monitors reaction progress in real-time. Recrystallization in ethanol/water mixtures removes polar byproducts. Chiral chromatography or diastereomeric salt formation addresses enantiomeric impurities .

Q. How can in vivo pharmacokinetics be improved without compromising receptor affinity?

Prodrug approaches (e.g., acetylating the amine) enhance bioavailability. Pharmacokinetic studies in rodent models, coupled with QSAR modeling, optimize logP and pKa values. Intraperitoneal vs. oral administration routes are compared for CNS penetration .

Q. What computational tools predict the compound’s interaction with novel targets?

Molecular dynamics simulations (e.g., GROMACS) model binding to homology-built receptors. Machine learning platforms (e.g., DeepChem) screen virtual libraries for off-target effects. Free-energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification .

Methodological Notes

  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve cyclopropane proton overlaps .
  • Contradiction Analysis : Use Bland-Altman plots for inter-study binding affinity comparisons .
  • Safety Gaps : If SDS data are incomplete, perform thermal stability tests (DSC/TGA) to identify decomposition risks .

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